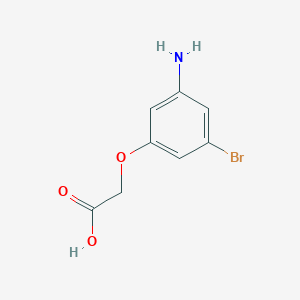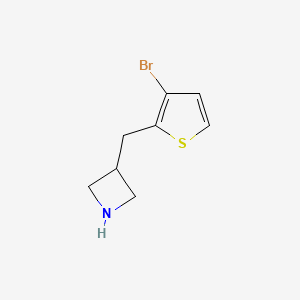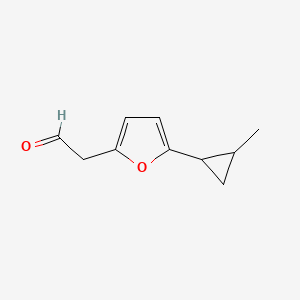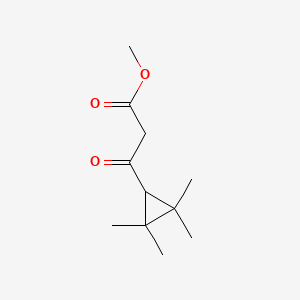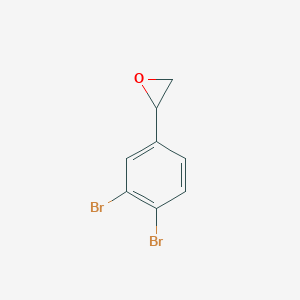
2-(3,4-Dibromophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dibromophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a dibromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromophenyl)oxirane can be achieved through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Alkenes can be epoxidized using peracids such as meta-chloroperoxybenzoic acid (MCPBA) to form oxiranes.
Darzens Reaction: This involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular nucleophilic substitution to form oxiranes.
Industrial Production Methods
Industrial production of oxiranes, including this compound, often involves the epoxidation of alkenes using peracids due to the scalability and efficiency of this method .
化学反応の分析
Types of Reactions
2-(3,4-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids
Substitution Reactions: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are common nucleophiles used in ring-opening reactions
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile involved.
Major Products
科学的研究の応用
2-(3,4-Dibromophenyl)oxirane has several scientific research applications:
作用機序
The mechanism of action of 2-(3,4-Dibromophenyl)oxirane involves the following steps:
Ring-Opening: The oxirane ring opens in the presence of nucleophiles, leading to the formation of reactive intermediates.
Nucleophilic Attack: The nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the release of strain energy.
Formation of Products: The reaction proceeds through a series of steps, resulting in the formation of β-hydroxy esters, amines, or alcohols, depending on the nucleophile.
類似化合物との比較
Similar Compounds
cis-2,3-Epoxybutane: Similar in structure but with different substituents on the oxirane ring.
trans-2,3-Epoxybutane: Another similar compound with different stereochemistry.
1,2-Epoxybutane: Similar backbone but different substituents.
1,2,3,4-Diepoxybutane: Contains two oxirane rings, making it more reactive.
3,3-Dimethyloxirane: Different substituents on the oxirane ring.
Uniqueness
2-(3,4-Dibromophenyl)oxirane is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and properties compared to other oxiranes. The bromine atoms can participate in additional substitution reactions, making this compound versatile in synthetic applications .
特性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
277.94 g/mol |
IUPAC名 |
2-(3,4-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |
InChIキー |
RVBPDZQHKVBBOM-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


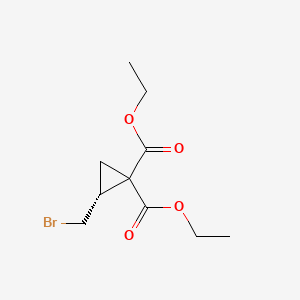
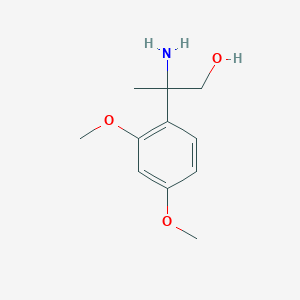


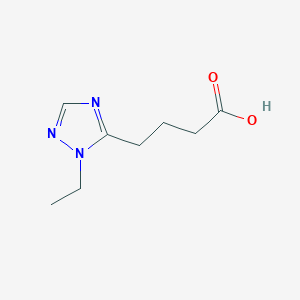
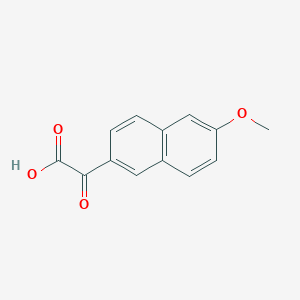

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
